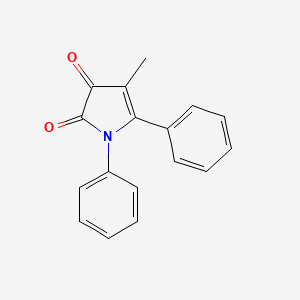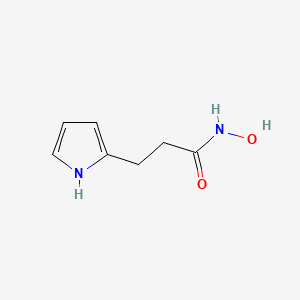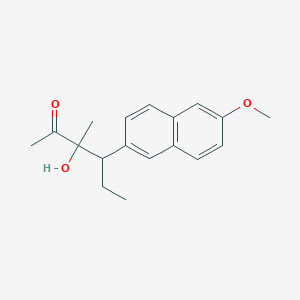
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one is a complex organic compound characterized by a hydroxyl group, a methoxy-substituted naphthalene ring, and a methylated hexanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxynaphthalene, undergoes a Friedel-Crafts acylation to introduce an acyl group at the 2-position.
Hydroxylation: The acylated naphthalene derivative is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce the hydroxyl group at the 3-position.
Alkylation: The hydroxylated intermediate is then alkylated with a methylating agent, such as methyl iodide, to introduce the methyl group at the 3-position of the hexanone chain.
Final Assembly: The final step involves the coupling of the hydroxylated and methylated naphthalene derivative with a suitable hexanone precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the hexanone chain can be reduced to form an alcohol.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one or 3-carboxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one.
Reduction: Formation of 3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one
Uniqueness
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one is unique due to its specific combination of functional groups and structural features. The presence of the methoxy-substituted naphthalene ring and the methylated hexanone chain distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propiedades
Número CAS |
56600-81-8 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one |
InChI |
InChI=1S/C18H22O3/c1-5-17(18(3,20)12(2)19)15-7-6-14-11-16(21-4)9-8-13(14)10-15/h6-11,17,20H,5H2,1-4H3 |
Clave InChI |
MKAUDXVPUWENCW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
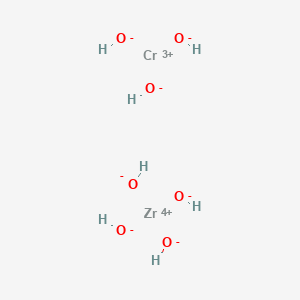
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
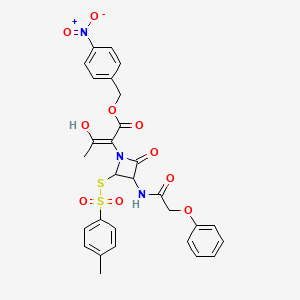
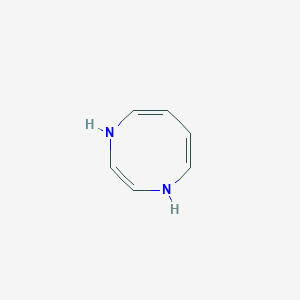
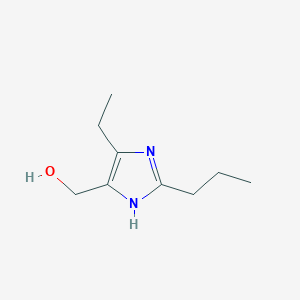
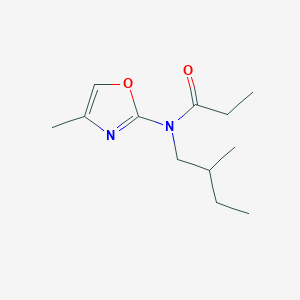

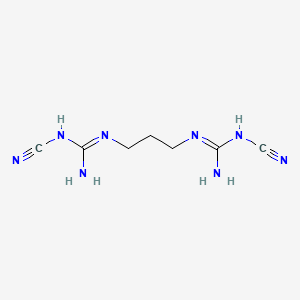
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
